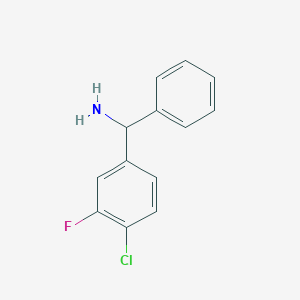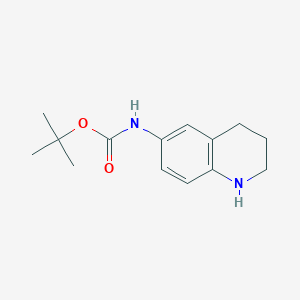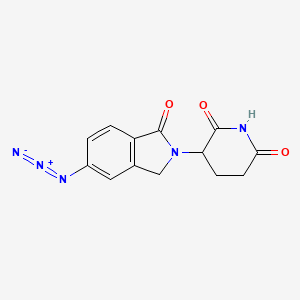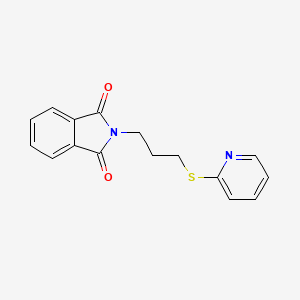
2-(3-Pyridin-2-ylsulfanylpropyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindoline-1,3-dione derivatives, such as “2-(3-Pyridin-2-ylsulfanylpropyl)isoindole-1,3-dione”, are an important group of medicinal substances . They are of interest to many teams seeking biologically active compounds as candidates for new drugs . They have been proven to be the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterase inhibitors used in Alzheimer’s disease .
Synthesis Analysis
The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . The synthesis of isoindoline-1,3-dione derivatives usually involves an amidation reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) .
Molecular Structure Analysis
The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .
Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives are synthesized using simple heating and relatively quick solventless reactions . They are then purified with a methodology as green as possible .
Physical And Chemical Properties Analysis
The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . The final compounds had a sharp melting point (m.p.), correct elemental analyses (C, H, N), IR and 1 H NMR spectra and mass values determined by MS–MS .
Scientific Research Applications
- Researchers have explored the antitubercular potential of this compound. For instance, Desai et al. synthesized derivatives derived from pyridine and indole, including 2-(3-Pyridin-2-ylsulfanylpropyl)isoindole-1,3-dione . These derivatives were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra strain) and Mycobacterium bovis (BCG strain) .
- Novel heterocyclic compounds containing a 2-(pyridin-2-yl) pyrimidine moiety have been synthesized. These compounds were investigated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). The inhibition of hepatic stellate cells is relevant in the context of liver fibrosis and related diseases .
Antitubercular Activity
Hepatic Stellate Cell Inhibition
Mechanism of Action
The biological properties of isoindoline-1,3-dione derivatives were determined in terms of their cyclooxygenase (COX) inhibitory activity . Three compounds showed greater inhibition of COX-2, three compounds inhibited COX-1 more strongly than the reference compound meloxicam . A molecular docking study was used to determine interactions inside the active site of cyclooxygenases .
Safety and Hazards
All tested compounds showed oxidative or nitrosan stress (ROS and RNS) scavenging activity . The degree of chromatin relaxation outside the cell nucleus was lower than the control after incubation with all test compounds . The newly synthesized phthalimide derivatives showed no cytotoxic activity in the concentration range studied (10–90 µM) .
Future Directions
The search for new, safe, and effective synthetic drugs is a constant need . Heterocyclic compounds play an important role as the basis of many bioactive molecules . The isoinoline-1,3-dione moiety is of interest to many teams seeking biologically active compounds as candidates for new drugs . It has been proven that the phthalimide ring does not cause the side effects characteristic of glutarimide derivatives, and phthalimides are the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterase inhibitors used in Alzheimer’s disease .
properties
IUPAC Name |
2-(3-pyridin-2-ylsulfanylpropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15-12-6-1-2-7-13(12)16(20)18(15)10-5-11-21-14-8-3-4-9-17-14/h1-4,6-9H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKEKKGTHDNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

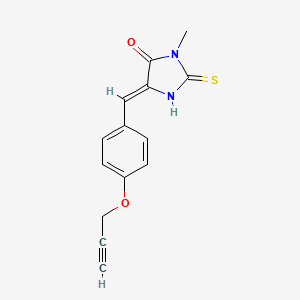
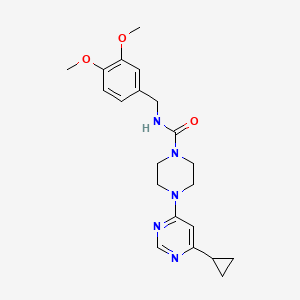
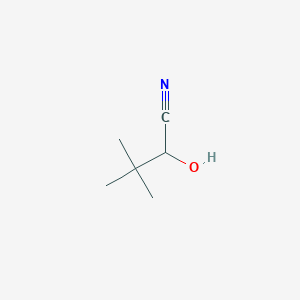
![2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole](/img/structure/B2432454.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylpiperazino)phenyl]methanone](/img/structure/B2432457.png)
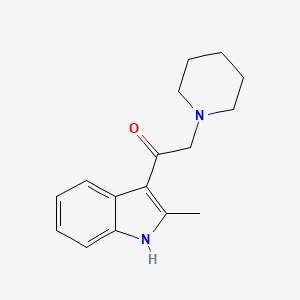

![3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2432461.png)
![2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2432463.png)
